1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol
Description
Properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(2-methoxyphenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO2/c1-27-21-5-3-2-4-16(21)14-25-15-22(26,17-6-10-19(23)11-7-17)18-8-12-20(24)13-9-18/h2-13,25-26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQOYDWYCNDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol, with the molecular formula C22H21F2NO2 and a molecular weight of 369.4 g/mol, has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will discuss its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C22H21F2NO2
Molecular Weight : 369.4 g/mol
CAS Number : 338771-00-9
The compound features a bis(4-fluorophenyl) moiety and a methoxybenzylamine group, which contribute to its biological activity by allowing interaction with various biological targets.
The mechanism of action of this compound involves its binding to specific enzymes or receptors. This interaction can modulate various signaling pathways that are crucial in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. A study focusing on fluoro-, methoxyl-, and amino-substituted isoflavones demonstrated that these compounds displayed low micromolar growth inhibitory concentrations (GI50 values) against human breast cancer cell lines (MDA-MB-468 and MCF-7) and colon cancer cell lines (HT29 and HCT-116). The most sensitive cell line was MDA-MB-468, suggesting that similar derivatives could have potent anticancer effects .
Antibacterial Activity
Preliminary studies suggest that this compound may also possess antibacterial properties. Although specific data on its antibacterial efficacy is limited, compounds with similar structures have been shown to inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis or inhibiting protein synthesis.
In Vitro Studies
In vitro evaluations have indicated that this compound can effectively inhibit the proliferation of cancer cells. For instance, a structural study noted that certain derivatives exhibited significant growth inhibition in multiple cancer cell lines, highlighting the potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of related compounds have shown that modifications to the fluorophenyl and methoxybenzyl groups can significantly affect biological activity. For example, alterations in substituents can enhance selectivity towards specific targets such as dopamine transporters or other receptors involved in cancer progression .
Research Findings Summary Table
| Study | Cell Line | GI50 Value (μM) | Biological Activity |
|---|---|---|---|
| Fluoro-substituted Isoflavones | MDA-MB-468 | < 1 | Anticancer |
| Methoxy-substituted Compounds | HT29 | Low Micromolar | Anticancer |
| Structure-Activity Relationship | Various | Variable | Target-specific inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1,1-bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol and related compounds:
Key Observations:
Fluorine Position and Electronic Effects: The target compound’s para-fluorophenyl groups contrast with the meta-substituted analog in .
Functional Group Variations :
- Sulfur-containing analogs (e.g., sulfanyl in , sulfonyl in ) exhibit distinct reactivity profiles. Sulfonyl groups are more electron-withdrawing than sulfanyl, affecting solubility and metabolic stability .
- The primary amine in versus the secondary benzylamine in the target compound may alter hydrogen-bonding capacity and pharmacokinetics .
Biological Activity :
- Compounds with fluorophenyl groups (e.g., ) show promise in antiviral research, while chlorophenyl analogs (e.g., ) may be more suited for stable, lipophilic drug formulations.
Synthetic Considerations: The target compound’s methoxybenzylamino group likely requires multi-step synthesis, contrasting with simpler esters (e.g., ) or sulfonyl derivatives . Solvent choice (e.g., DCM vs. 2-MeTHF) can influence reaction yields, as seen in .
Q & A
Q. How can researchers address discrepancies in biological activity data across cell lines?
- Methodological Answer : Normalize data using cell viability controls (e.g., MTT assays) and confirm target engagement via Western blot or fluorescence polarization. emphasizes batch-to-batch variability in compound purity as a confounding factor . Use isogenic cell lines to isolate genetic variables and replicate findings in 3D spheroid models for physiological relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
